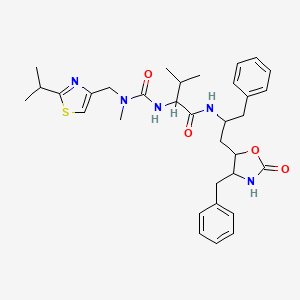

Desthiazolylmethyl Ritonavir

Description

Desthiazolylmethyl Ritonavir (CAS 256328-82-2; molecular formula C₃₃H₄₃N₅O₄S; molecular weight 605.79) is a structural analog of the HIV-1 protease inhibitor Ritonavir. It is characterized by the replacement of the thiazolylmethyl group in Ritonavir with a desthiazolylmethyl moiety . This modification alters its interaction with the HIV-1 protease and impacts its metabolic stability. This compound is primarily used in research to study protease inhibition mechanisms, metabolic pathways, and structure-activity relationships (SAR) of Ritonavir analogs . It is also recognized as an impurity in Ritonavir drug formulations (EP Impurity L) .

Properties

IUPAC Name |

N-[1-(4-benzyl-2-oxo-1,3-oxazolidin-5-yl)-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFUFODEQQNFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Desthiazolylmethyl Ritonavir is a derivative of Ritonavir, an established protease inhibitor primarily used in the treatment of HIV and more recently investigated for its role in managing COVID-19. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and clinical implications based on diverse research findings.

Ritonavir, including its derivatives like this compound, functions primarily as an inhibitor of the HIV-1 protease enzyme. By binding to the active site of this enzyme, it prevents the cleavage of viral polyproteins into functional proteins necessary for the formation of infectious viral particles. This action leads to the production of immature, non-infectious viruses, thereby reducing viral load in infected individuals .

Moreover, Ritonavir significantly inhibits cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in drug metabolism. This inhibition enhances the bioavailability of other protease inhibitors when used in combination therapies, making it a vital component in antiretroviral regimens .

HIV Treatment

In clinical settings, Ritonavir has been shown to have potent antiviral activity against both HIV-1 and HIV-2. The effective concentration (EC50) values for these strains are reported to be between 0.022-0.13 μM for HIV-1 and 0.16 μM for HIV-2, indicating its strong inhibitory capacity .

Table 1: Efficacy of Ritonavir Against HIV

| Virus Type | EC50 (μM) |

|---|---|

| HIV-1 | 0.022 - 0.13 |

| HIV-2 | 0.16 |

COVID-19 Treatment

The application of Ritonavir derivatives in treating COVID-19 has garnered attention due to their potential antiviral properties. A meta-analysis involving multiple studies indicated that nirmatrelvir-ritonavir significantly reduced the risk of hospitalization and death among high-risk patients with COVID-19 by approximately 59% and 53%, respectively .

Table 2: Summary of Nirmatrelvir-Ritonavir Efficacy

| Outcome | Risk Reduction (%) | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|---|

| Hospitalization | 53% | 0.47 | 0.36 - 0.60 |

| Mortality | 59% | 0.41 | 0.35 - 0.52 |

| Composite (Hospitalization/Mortality) | 56% | 0.44 | 0.31 - 0.64 |

Case Studies

Several clinical trials have assessed the effectiveness of Ritonavir in various contexts:

- REcovery Trial : This study found that lopinavir-ritonavir did not confer significant benefits over standard care for hospitalized COVID-19 patients, suggesting limited efficacy in severe cases .

- EPIC-HR Trial : In contrast, this trial reported an 89% reduction in progression to severe COVID-19 among high-risk patients treated with nirmatrelvir-ritonavir compared to placebo .

Safety Profile

While Ritonavir is generally well-tolerated, it can cause gastrointestinal side effects and has potential interactions with other medications metabolized by CYP3A4. Careful monitoring is advised when co-administering with drugs that share this metabolic pathway .

Table 3: Common Adverse Effects of Ritonavir

| Adverse Effect | Incidence (%) |

|---|---|

| Gastrointestinal Issues | Varies |

| Serious Adverse Events | Varies |

Scientific Research Applications

HIV Treatment

Desthiazolylmethyl ritonavir is primarily investigated for its role in enhancing the efficacy of HIV treatment regimens. By acting as a booster for other protease inhibitors, it may facilitate better viral suppression and immune recovery in patients undergoing antiretroviral therapy .

Hepatitis C Virus (HCV)

The compound has shown promise in combination therapies for HCV, similar to ritonavir's application in the ombitasvir/paritaprevir/ritonavir regimen approved by the FDA . Its ability to inhibit cytochrome P450-3A4 may play a significant role in optimizing HCV treatment protocols.

Cancer Therapy

Recent studies have indicated that this compound might have applications in oncology due to its ability to inhibit certain cancer-related pathways. Ongoing research is exploring its potential use in combination with other anticancer agents .

COVID-19

This compound has been evaluated for its effectiveness in treating COVID-19, particularly when combined with other antiviral agents like nirmatrelvir. Initial findings suggest it may help reduce viral load and improve clinical outcomes in infected patients .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural differences and properties of Desthiazolylmethyl Ritonavir and related compounds:

Key Observations:

- Ritonavir contains a thiazolylmethyl group critical for binding to the HIV-1 protease active site. Its CYP3A inhibition (IC₅₀ = 0.07 µM) contributes to its role as a pharmacokinetic booster .

- This compound lacks the thiazole ring, which reduces steric hindrance and may alter binding affinity to the protease .

- Deuterated analogs (e.g., Desthiazolylmethyloxycarbonyl Ritonavir-d6) exhibit slower metabolic degradation due to the kinetic isotope effect .

Pharmacological and Metabolic Profiles

Table 2: Pharmacological Comparison

Key Findings:

- Ritonavir has broad CYP inhibitory activity, making it a potent pharmacokinetic enhancer but prone to drug-drug interactions .

- This compound is primarily used to investigate how structural changes affect protease binding and metabolic pathways. Its lack of thiazole may reduce off-target CYP effects compared to Ritonavir .

- Darunavir and Lopinavir are newer protease inhibitors with lower CYP interactions but require Ritonavir boosting for efficacy .

Q & A

Q. What patent trends guide this compound’s development as a next-generation antiviral?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.